2,5-Dimethyl-4-nitrobenzimidazole
Overview
Description
2,5-Dimethyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 2 and 5, and a nitro group at position 4 on the benzimidazole ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Future Directions
Mechanism of Action
Target of Action
2,5-Dimethyl-4-nitro-1H-benzimidazole, a derivative of imidazole, is known to have a broad range of biological activities Imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups on the target molecules . The presence of the nitro group in the 4-position and the methyl groups in the 2,5-positions may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, bacterial and viral infections, and other processes related to the compound’s known biological activities.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution within the body. The presence of the nitro and methyl groups may also influence the compound’s metabolism and excretion.
Result of Action
Given the compound’s known biological activities , it is likely to have a variety of effects at the molecular and cellular levels. These could include the inhibition of enzyme activity, alteration of receptor signaling, disruption of microbial cell processes, and other effects related to its known biological activities.
Action Environment
For example, the compound’s solubility in water and other polar solvents could be influenced by pH and temperature, potentially affecting its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitrobenzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethyl-1,2-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products:
Reduction: 2,5-dimethyl-4-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
Comparison with Similar Compounds
- 2-Methyl-4-nitro-1H-benzimidazole
- 5-Methyl-4-nitro-1H-benzimidazole
- 2,5-Dimethyl-1H-benzimidazole
Comparison: 2,5-Dimethyl-4-nitro-1H-benzimidazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for various applications.
Properties
IUPAC Name |
2,5-dimethyl-4-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-8(9(5)12(13)14)11-6(2)10-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKNXWAFKNYXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363532 | |
Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-14-7 | |
Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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